REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](OCC)(OCC)OCC.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[SH:20]>C(Cl)Cl>[Cl:1][CH2:2][C:3]1[S:20][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=1
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Name
|
|
Quantity
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5.9 g
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Type
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reactant
|
Smiles
|
ClCC(OCC)(OCC)OCC
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)S
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the resulting solution was washed with 3N HCl (10 ml)
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Type
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CUSTOM
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Details
|
The organic portion was evaporated
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Type
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CUSTOM
|
Details
|
the residue chromatographed over silica gel
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Name
|
|
Type
|
product
|
Smiles
|
ClCC=1SC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |